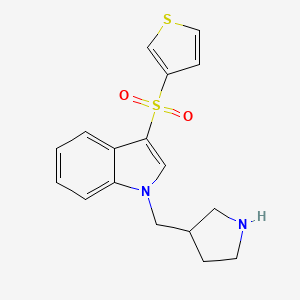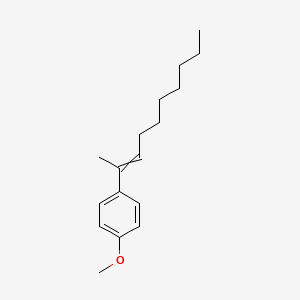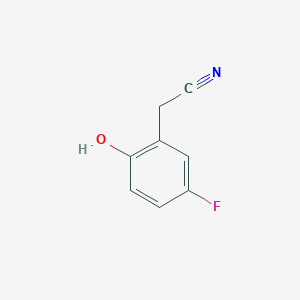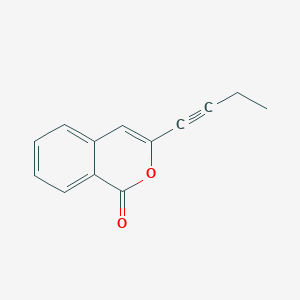
1H-2-Benzopyran-1-one, 3-(1-butynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2-Benzopyran-1-one, 3-(1-butynyl)- is a chemical compound belonging to the class of isocoumarins. Isocoumarins are naturally occurring lactones with a wide range of biological activities. This compound is characterized by the presence of a benzopyran ring fused with a lactone ring and a butynyl group at the 3-position .
Vorbereitungsmethoden
The synthesis of 1H-2-Benzopyran-1-one, 3-(1-butynyl)- typically involves the condensation of 2-carboxybenzaldehyde with bromoacetophenone derivatives, followed by further reactions with various aromatic aldehydes . The reaction conditions often include the use of potassium carbonate (K2CO3) as a base and ethyl methyl ketone as a solvent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
1H-2-Benzopyran-1-one, 3-(1-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butynyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
1H-2-Benzopyran-1-one, 3-(1-butynyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active compounds.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1H-2-Benzopyran-1-one, 3-(1-butynyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Vergleich Mit ähnlichen Verbindungen
1H-2-Benzopyran-1-one, 3-(1-butynyl)- can be compared with other isocoumarins such as:
Isocoumarin (1H-2-benzopyran-1-one): A simpler structure without the butynyl group, known for its antimicrobial properties.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: A derivative with additional hydroxyl and methyl groups, exhibiting different biological activities.
Bis-(1H-2-benzopyran-1-one) derivatives: Compounds with two benzopyran rings, showing enhanced biological activities compared to single-ring isocoumarins.
The uniqueness of 1H-2-Benzopyran-1-one, 3-(1-butynyl)- lies in its butynyl group, which imparts distinct chemical and biological properties compared to other isocoumarins.
Eigenschaften
CAS-Nummer |
654058-25-0 |
|---|---|
Molekularformel |
C13H10O2 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-but-1-ynylisochromen-1-one |
InChI |
InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h4-6,8-9H,2H2,1H3 |
InChI-Schlüssel |
HXCUAJOYXLPFND-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CC1=CC2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


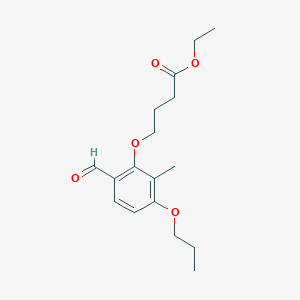
![4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol](/img/structure/B15159943.png)
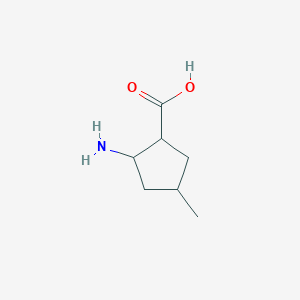

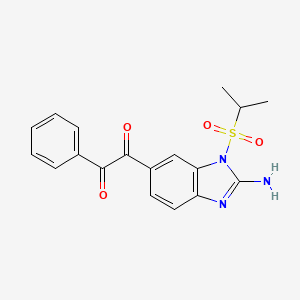
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
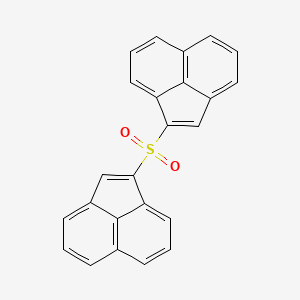
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
